molecular formula C13H18FN3O2 B6326910 4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester CAS No. 873697-70-2

4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester

Cat. No. B6326910
CAS RN: 873697-70-2
M. Wt: 267.30 g/mol
InChI Key: QPDHXGBVJICHLM-UHFFFAOYSA-N
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Description

4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester (AFPCM) is a derivative of piperazine, a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. AFPCM is a versatile compound that has been used in a variety of scientific research applications, including drug development, enzymology, and biochemistry.

Scientific Research Applications

4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester has been used in a variety of scientific research applications, including drug development, enzymology, and biochemistry. In drug development, this compound has been used as a starting material for the synthesis of novel drugs and drug candidates. In enzymology, this compound has been used to study the structure and function of enzymes, as well as to develop inhibitors of enzyme activity. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to develop inhibitors of protein activity.

Mechanism of Action

The mechanism of action of 4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester is not fully understood. However, it is believed that this compound acts as an inhibitor of enzyme activity by binding to active sites on the enzyme, thereby blocking the enzyme from catalyzing its reaction. In addition, this compound is believed to bind to proteins and interfere with their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may act as an inhibitor of enzyme activity, which may lead to a decrease in the production of certain proteins and other molecules. In addition, this compound may interfere with the function of proteins, which may lead to changes in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester in laboratory experiments has several advantages, including its low cost, its availability, and its stability. In addition, this compound is relatively easy to synthesize and can be used in a variety of scientific research applications. However, there are some limitations to the use of this compound in laboratory experiments, including its potential toxicity and its potential to interfere with the function of proteins.

Future Directions

The potential future directions for the use of 4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester in scientific research are numerous. This compound could be used to develop novel drugs and drug candidates, to study the structure and function of enzymes and proteins, and to develop inhibitors of enzyme and protein activity. In addition, this compound could be used to study the effects of this compound on cell signaling pathways, to study the effects of this compound on the immune system, and to develop new therapeutic agents.

Synthesis Methods

4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester can be synthesized by several different methods. The most commonly used method is a two-step process that involves the condensation of 3-amino-2-fluoro-benzyl-piperazine-1-carboxylic acid and methyl ester. This process begins with the reaction of the acid and methyl ester in the presence of a base, such as sodium hydroxide or potassium hydroxide, at a temperature of 70-90°C. The reaction is then followed by a dehydration step in which the product is heated to a temperature of 120-140°C. The final product is this compound, which can be isolated and purified by recrystallization.

properties

IUPAC Name

methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14/h2-4H,5-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDHXGBVJICHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

873697-70-2
Record name methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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